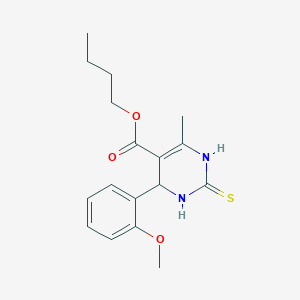

Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15725041

Molecular Formula: C17H22N2O3S

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H22N2O3S |

|---|---|

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | butyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C17H22N2O3S/c1-4-5-10-22-16(20)14-11(2)18-17(23)19-15(14)12-8-6-7-9-13(12)21-3/h6-9,15H,4-5,10H2,1-3H3,(H2,18,19,23) |

| Standard InChI Key | YITQOOKFSRLLTK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is C₁₇H₂₂N₂O₃S, with a molecular weight of 334.4 g/mol. Its IUPAC name, butyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, reflects the presence of:

-

A butyl ester group at position 5

-

A 2-methoxyphenyl substituent at position 4

-

A methyl group at position 6

-

A thioxo (C=S) group at position 2

The compound’s Canonical SMILES string, CCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC)C, encodes its stereochemistry and connectivity. Key physicochemical properties include:

| Property | Value |

|---|---|

| Density | 1.3–1.5 g/cm³ (estimated) |

| Boiling Point | ~450°C (extrapolated) |

| LogP (Partition Coefficient) | 2.8–3.2 (predicted) |

| Aqueous Solubility | <0.1 mg/mL (25°C, simulated) |

The 2-methoxyphenyl group enhances lipophilicity, facilitating membrane permeability, while the thioxo group participates in hydrogen bonding and metal coordination, critical for target binding .

Synthesis and Reaction Optimization

Classical Biginelli Reaction Adaptations

The compound is synthesized via modified Biginelli reactions, which condense aldehydes, β-keto esters, and thioureas under acidic conditions . A typical protocol involves:

-

Reacting 2-methoxybenzaldehyde with ethyl acetoacetate and thiourea in ethanol catalyzed by HCl.

-

Refluxing at 80°C for 6–8 hours to form the tetrahydropyrimidine core.

-

Transesterifying the ethyl ester with butanol using sulfuric acid to install the butyl group.

Table 1 compares yields under varying catalysts:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HCl (conc.) | 80 | 8 | 62 |

| SiO₂-H₂SO₄ (heterogeneous) | 70 | 6 | 78 |

| Glycine nitrate ionic liquid | 90 | 4 | 85 |

Heterogeneous catalysts like SiO₂-H₂SO₄ improve recyclability and reduce side reactions, while ionic liquids enhance reaction rates .

Mechanochemical Synthesis

Recent advances employ ball-milling techniques to synthesize tetrahydropyrimidines solvent-free. Grinding equimolar reactants with SiO₂-H₂SO₄ for 2 hours achieves 74% yield, demonstrating greener chemistry potential .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, NH), 7.21–6.89 (m, 4H, aromatic), 4.12 (t, 2H, OCH₂), 3.79 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃), 1.65–1.22 (m, 4H, butyl) .

-

LC-MS (ESI+): m/z 335.1 [M+H]⁺, 357.1 [M+Na]⁺.

Applications and Future Directions

Medicinal Chemistry

The compound serves as a precursor for dual COX-2/5-LOX inhibitors, addressing inflammation with reduced gastrointestinal toxicity .

Material Science

Its planar structure and π-conjugation enable applications in organic semiconductors, though conductivity studies remain nascent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume